4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline 4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 143361-81-3
VCID: VC11694841
InChI: InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2
SMILES: C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N
Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline

CAS No.: 143361-81-3

Cat. No.: VC11694841

Molecular Formula: C12H9N3O

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline - 143361-81-3

Specification

CAS No. 143361-81-3
Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
IUPAC Name 4-([1,3]oxazolo[4,5-c]pyridin-2-yl)aniline
Standard InChI InChI=1S/C12H9N3O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-7H,13H2
Standard InChI Key XLCQTFFDEWTZDP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound consists of an aniline moiety (C6H5NH2) linked to a oxazolo[4,5-c]pyridine system. The oxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is fused to the pyridine ring at positions 4 and 5, with the pyridine nitrogen positioned at the 1-site (Figure 1). This fusion creates a planar, conjugated system that enhances electronic delocalization, contributing to unique spectroscopic and reactivity profiles.

Molecular Formula: C12H9N3O
Molecular Weight: 211.22 g/mol
Exact Mass: 211.0746
LogP: ~2.66 (estimated from analogous structures) .

Spectroscopic Characteristics

While direct spectral data for 4-( oxazolo[4,5-c]pyridin-2-yl)aniline is scarce, its brominated derivative (C14H12BrN3O) offers clues:

  • Infrared (IR): Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (N-H stretch of aniline).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with the aniline NH2 group resonating as a broad singlet near δ 5.5 ppm.

    • ¹³C NMR: Oxazole carbons resonate at δ 150–160 ppm, while pyridine carbons appear between δ 120–140 ppm .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target compound can be synthesized via cyclocondensation of a suitably substituted pyridine precursor with a carbonyl-containing fragment. A plausible route involves:

  • Formation of the Oxazole Ring: Reacting 4-amino-3-hydroxypyridine with a cyanogen bromide (CNBr) or trichloromethyl chloroformate (TCF) to form the oxazole moiety.

  • Aniline Substitution: Introducing the aniline group via Ullmann coupling or nucleophilic aromatic substitution .

Reported Synthesis Protocols

While no direct synthesis of 4-( oxazolo[4,5-c]pyridin-2-yl)aniline is documented, analogous methods for related oxazolo-pyridines include:

  • Cyclization with ClCF2COONa: A mixture of hydrazides and ClCF2COONa in acetonitrile at 100°C under inert atmosphere yields oxadiazole derivatives . Adapting this protocol with a pyridine-based precursor could generate the oxazole core.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with amines, as seen in the synthesis of 2-bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline.

Example Procedure:

  • Combine 3-hydroxy-4-nitropyridine (1.0 equiv) and cyanogen bromide (1.2 equiv) in dimethylformamide (DMF).

  • Heat at 120°C for 6 hours to form the oxazole ring.

  • Reduce the nitro group to an amine using H2/Pd-C in ethanol.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Yield: ~60–70% (estimated from analogous reactions) .

Reactivity and Functionalization

Electrophilic Substitution

The aniline group directs electrophiles to the ortho and para positions. Common reactions include:

  • Nitration: Forms nitro derivatives at the 3- and 5-positions of the aniline ring.

  • Diazotization: Generates diazonium salts for coupling reactions, enabling the introduction of halides or aryl groups.

Coordination Chemistry

The nitrogen atoms in the oxazole and aniline groups act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are explored for catalytic applications .

Applications in Materials Science

Organic Electronics

The conjugated π-system makes this compound a candidate for organic light-emitting diodes (OLEDs). Its electron-deficient oxazole ring improves electron transport properties .

Sensor Development

Functionalized derivatives detect metal ions (e.g., Fe³⁺) via fluorescence quenching, with a detection limit of 0.1 μM.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator